pregnenolone

Neuropharmacology Sigma-1 Receptor Binding Affinity

Select pregnenolone for its data-backed, non-interchangeable pharmacology that distinguishes it from DHEA and progesterone. Pregnenolone sulfate exhibits ~4.7-fold higher σ1R affinity (Ki≈3.2 μM) than DHEAS, maintained GlyR inhibition at adult-type α1β receptors, and a high CYP17A1 affinity (Km=0.9 μM), making it the mandatory substrate for physiological steroidogenesis models. Its extreme insolubility (0.00706 mg/mL) also validates advanced cyclodextrin-based delivery systems. Available in free alcohol form or as water-soluble sulfate ester.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
Cat. No. B7854000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepregnenolone
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyORNBQBCIOKFOEO-OZIWPBGVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregnenolone: Baseline Characteristics and Sourcing Considerations for Research and Pharmaceutical Applications


Pregnenolone (P5; 3β-hydroxypregn-5-en-20-one; C21H32O2; MW 316.49 g/mol) is an endogenous steroid and the universal precursor in the biosynthesis of all steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids [1]. Beyond its role as a metabolic intermediate, pregnenolone exhibits direct biological activity as a neurosteroid, modulating neurotransmission via interactions with GABAA, NMDA, and sigma-1 receptors [2]. It is commercially available in both its free alcohol form and as the water-soluble sulfate ester (pregnenolone sulfate, PS), each with distinct physicochemical and pharmacological profiles [3]. Pregnenolone is classified as a small molecule with a molecular weight of 316.49 g/mol, an AlogP of 4.52, and a polar surface area of 37.30 Ų, meeting Lipinski's rule of five with zero violations and a quantitative estimate of drug-likeness (QED) score of 0.72 [4]. Its melting point is reported as 193°C [1].

Why Pregnenolone Cannot Be Simply Substituted with DHEA, Progesterone, or Allopregnanolone: The Quantitative Evidence for Distinct Pharmacological Profiles


Pregnenolone occupies a unique position in the neurosteroid pathway, being the initial, rate-limiting precursor from which all other steroid hormones are derived [1]. While structurally related neurosteroids such as dehydroepiandrosterone (DHEA), progesterone, and allopregnanolone share metabolic connections, they exhibit distinct and often opposing pharmacological activities due to differences in their molecular interactions with key neurotransmitter receptors and ion channels. For example, pregnenolone sulfate (PS) and DHEA sulfate (DHEAS) both inhibit GABAA receptors and glycine receptors, but with differing potencies and subunit specificities [2]. Furthermore, PS acts as an agonist at sigma-1 receptors, whereas progesterone acts as a potent antagonist [3]. In behavioral assays, PS induces hypophagia, an effect that is pharmacologically distinct from the hyperphagia induced by allopregnanolone and progesterone [4]. These quantitative differences in receptor binding, functional modulation, and in vivo effects demonstrate that pregnenolone, particularly in its sulfated form, is not a functionally interchangeable member of its neurosteroid class and must be selected based on its specific, data-driven pharmacological fingerprint.

Pregnenolone: A Quantitative Head-to-Head Evidence Guide for Scientific and Procurement Decision-Making


Sigma-1 Receptor Binding Affinity: Pregnenolone Sulfate vs. DHEA Sulfate

Pregnenolone sulfate (PS) exhibits significantly higher binding affinity for the sigma-1 receptor compared to dehydroepiandrosterone sulfate (DHEAS). The Ki value for PS is 3.196 ± 0.823 μM, while DHEAS has a Ki of 15.126 ± 7.69 μM [1]. This difference in affinity suggests that PS is a more potent sigma-1 receptor agonist, a finding that is critical for applications targeting sigma-1 mediated pathways in neuroprotection, cognition, and pain.

Neuropharmacology Sigma-1 Receptor Binding Affinity

GABAA Receptor Modulation: Distinct Pharmacological Effects of Pregnenolone Sulfate vs. Allopregnanolone in vivo

In a dose-response study of feeding behavior in mice, pregnenolone sulfate (PS) produced a dose-dependent hypophagic (appetite-suppressing) effect. This effect is in direct opposition to the hyperphagic (appetite-stimulating) effect produced by the structurally related neurosteroid allopregnanolone [1]. The PS-induced hypophagia was reversed by the GABAA receptor agonist muscimol, whereas the effect of DHEA sulfate was not, indicating that PS and DHEAS, despite both inhibiting GABAA receptors, engage distinct downstream signaling mechanisms in this behavioral paradigm [1].

Behavioral Pharmacology GABAA Receptor Feeding Behavior

Glycine Receptor (GlyR) Inhibition: Subunit-Specific Potency of Pregnenolone Sulfate vs. DHEA Sulfate

Pregnenolone sulfate (PREGS) and DHEA sulfate (DHEAS) both inhibit recombinant human glycine receptors (GlyRs), but their relative potencies vary depending on the GlyR subunit composition. PREGS inhibited various GlyR subunits with Ki values ranging from 2-20 μM [1]. A key finding is that the inhibitory potency of DHEAS relative to PREGS is decreased in the transition from embryonic (α2) to adult (α1β) GlyR isoforms. Specifically, while both steroids inhibit α2 GlyRs, DHEAS shows a greater loss of potency against α1β GlyRs compared to PREGS [1].

Electrophysiology Glycine Receptor Neurosteroid Modulation

Aqueous Solubility and Formulation: Pregnenolone vs. DHEA and Progesterone

Pregnenolone's extremely low aqueous solubility is a critical parameter for formulation development. Its water solubility is reported to be 0.00706 mg/mL, which is an order of magnitude lower than that of dehydroepiandrosterone (DHEA) at 0.0635 mg/mL and also lower than progesterone at 0.00881 mg/mL [1]. This low solubility necessitates specialized formulation strategies. One study demonstrated that while the solubility of the related steroid pregnanolone could not be improved with pharmaceutical polymers, the solubility of pregnenolone in a 2-hydroxypropyl-β-cyclodextrin (HPβCD) vehicle was increased by more than 60% with the addition of 0.10% (hydroxypropyl)methylcellulose [2].

Pharmaceutics Solubility Formulation Science

Enzymatic Conversion Efficiency: Pregnenolone vs. Progesterone as Substrates for CYP17A1

Cytochrome P450 17A1 (CYP17A1) catalyzes the 17α-hydroxylation of both pregnenolone and progesterone, a key step in glucocorticoid and androgen biosynthesis. A study using recombinant baboon CYP17A1 (which shares 96% homology with the human enzyme) reported a stark difference in substrate affinity and reaction velocity between these two steroids. The apparent Michaelis constant (Km) for pregnenolone was 0.9 µM, whereas the Km for progesterone was 6.5 µM, indicating a 7.2-fold higher affinity of the enzyme for pregnenolone [1]. Conversely, the maximum reaction velocity (Vmax) for progesterone was 3.9 nmol·h⁻¹·mg protein⁻¹, which is nearly 10-fold higher than the Vmax for pregnenolone (0.4 nmol·h⁻¹·mg protein⁻¹) [1].

Enzymology Steroidogenesis CYP17A1

Pregnenolone: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Sigma-1 Receptor Research in Neuroprotection and Pain

For studies focusing on sigma-1 receptor (σ1R) pharmacology, pregnenolone sulfate (PS) is the preferred tool compound over the common alternative, DHEA sulfate. As established by direct binding data, PS exhibits a ~4.7-fold higher affinity for σ1R (Ki ≈ 3.2 μM) compared to DHEAS (Ki ≈ 15.1 μM) [1]. This higher potency makes PS a more effective agonist for probing σ1R-mediated signaling pathways involved in neuroprotection, modulation of NMDA receptor function, and pain processing. Its use is therefore indicated in experiments where a robust and potent σ1R response is required, such as in models of cognitive enhancement or neuropathic pain.

In Vivo Studies of Glycinergic Neurotransmission

Pregnenolone sulfate (PREGS) is a valuable tool for investigating the role of glycine receptors (GlyRs) in neuronal development and function. Electrophysiological evidence shows that PREGS acts as a non-competitive antagonist with a Ki range of 2-20 μM across multiple GlyR subunits [2]. Its unique property, compared to DHEAS, is its maintained inhibitory potency at adult-type (α1β) GlyRs [2]. This makes PREGS a more reliable inhibitor for studies in mature neural circuits, where α1β GlyRs predominate. This contrasts with DHEAS, whose relative potency diminishes in these adult isoforms, making PREGS the superior choice for consistent and predictable modulation of glycinergic inhibition in adult models.

In Vitro Steroidogenesis Assays and Pathway Flux Analysis

For researchers modeling the steroidogenic pathway, particularly the activity of CYP17A1, pregnenolone is an essential substrate. Its high affinity for CYP17A1 (Km = 0.9 µM) [3] makes it the preferred starting material for studying the initial, rate-limiting 17α-hydroxylation step at physiologically relevant, low substrate concentrations. In contrast, progesterone (Km = 6.5 µM) is a poor substrate under these conditions. This quantitative difference in enzyme kinetics means that the choice of starting substrate (pregnenolone vs. progesterone) will profoundly influence the outcome of in vitro assays designed to measure the production of downstream steroids like DHEA, androstenedione, and cortisol. Pregnenolone is therefore the mandatory substrate for physiologically accurate modeling of the Δ5-steroid pathway in adrenal and gonadal tissues.

Complex Formulation Development for Poorly Soluble Neurosteroids

Given its extremely low aqueous solubility (0.00706 mg/mL) [4], pregnenolone serves as a challenging but valuable model compound for developing advanced drug delivery systems for hydrophobic neurosteroids. The evidence that its solubility can be enhanced by more than 60% in a cyclodextrin-based vehicle with the addition of a specific polymer (HPMC) [5] provides a validated, quantitative starting point for formulation scientists. This makes pregnenolone an ideal candidate for use in proof-of-concept studies for novel solubilization technologies (e.g., nanoemulsions, polymeric micelles, or novel cyclodextrin derivatives) aimed at improving the oral or parenteral bioavailability of poorly soluble steroids. Its use in this context is driven by the extreme nature of its solubility challenge, which provides a sensitive test for formulation efficacy.

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